molecular formula C21H21N5O2 B2748246 (4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-71-1

(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2748246
CAS No.: 2034370-71-1
M. Wt: 375.432
InChI Key: LNOLEKSIYQEHQK-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications in Parkinson's Disease

The compound has been utilized in the synthesis of potential PET (Positron Emission Tomography) imaging agents for studying LRRK2 enzyme activity in Parkinson's Disease. Wang et al. (2017) developed a reference standard and its precursor through a multi-step synthesis, highlighting its role in creating imaging agents for neurological research. This work emphasizes the compound's utility in developing tools for the non-invasive study of brain disorders (Wang, Gao, Xu, & Zheng, 2017).

Mechanistic Studies in Organic Chemistry

Research by Fasani et al. (2008) on a related morpholinofluorophenyloxazolidinone provides insight into reductive defluorination mechanisms, which could be relevant to understanding the reactivity and potential transformations of the core structure in the target compound. This study explores the interactions of different substituents with light and their impact on molecular structure (Fasani, Tilocca, Protti, Merli, & Albini, 2008).

Photophysical Studies and Ligand Design

A study on Ir(III) luminescent complexes incorporating diimine ligands, including aromatic systems related to the target compound, was conducted by Shakirova et al. (2018). This research contributes to the development of novel luminescent materials, demonstrating the compound's application in materials science and photophysical studies (Shakirova, Tomashenko, Galenko, et al., 2018).

Anticancer Activity and Drug Development

Tang and Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, closely related to the target compound, exploring its antitumor activity. Their findings contribute to the search for new cancer treatments by providing a basis for the development of novel anticancer agents, showcasing the potential therapeutic applications of compounds within this chemical framework (Tang & Fu, 2018).

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-20(16-3-5-18(6-4-16)24-7-1-2-8-24)26-14-17-13-22-21(23-19(17)15-26)25-9-11-28-12-10-25/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLEKSIYQEHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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